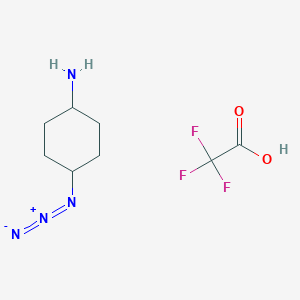

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

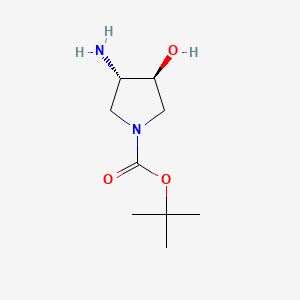

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid, commonly known as TFA-AC6, is a commonly used chemical compound in scientific research. It is a bifunctional reagent that can be used for the synthesis of various compounds, including peptides and proteins. TFA-AC6 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Applications De Recherche Scientifique

Catalytic Applications of Trifluoroacetic Acid

Trifluoroacetic acid (TFA) has been utilized as an efficient catalyst in the synthesis of diverse compounds. For example, it catalyzes the one-pot four-component synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates via a domino reaction, highlighting its role in facilitating reactions with short times, high yields, and simple work-up processes (Lashkari et al., 2018).

Supramolecular Assemblies

Research on supramolecular assemblies formed between amines and TFA demonstrated distinctive association behaviors, influenced by the stereochemistry of the amines involved. This study provides insights into the complexation behaviors and potential applications in the design of supramolecular structures (Denekamp & Egbaria, 2004).

Synthesis of Amino Acids and Peptides

A convenient approach for the synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, showcasing a pathway for creating 4-amino-1H-1,2,3-triazole carboxylic acid analogues and peptide compounds, has been developed. This method leverages the reactivity of azides and the selective modification potential of amide and ester groups within the molecule (Pokhodylo et al., 2019).

Domino Reactions for Benzodiazepines Synthesis

TFA also catalyzes the condensation of aromatic amines with substituted benzaldehydes, followed by intramolecular cyclization, to synthesize amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method offers an efficient route to a library of benzodiazepines for potential pharmaceutical or biological exploration (Bera et al., 2014).

Practical Trifluoroethylation of Amines

A catalyst-free method for the reductive trifluoroethylation of free amines using TFA presents a practical approach with remarkable functional group tolerance. This technique broadens access to medicinally relevant tertiary β-fluoroalkylamine cores, demonstrating the utility of TFA in medicinal chemistry for modifying the physicochemical properties of amines (Andrews et al., 2017).

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid. Trifluoroacetic acid is a known and persistent pollutant in the environment . Although several direct anthropogenic sources exist, production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) has been a known source for some time .

Propriétés

IUPAC Name |

4-azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.C2HF3O2/c7-5-1-3-6(4-2-5)9-10-8;3-2(4,5)1(6)7/h5-6H,1-4,7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBWSROGQDJGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N=[N+]=[N-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)